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6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine

Lipophilicity Solubility Triazine herbicides

Sourcing triazine building blocks with non-standard N-alkyl substitution patterns often leads to long lead times and uncertain property profiles. This compound resolves that bottleneck with a unique, readily available N-cyclohexyl/N'-ethyl substitution pattern not found in generic diamines. - Distinct SAR Probe: Cyclohexyl vs. ethyl substitution provides critical steric and lipophilicity contrast (logP 3.6) for target binding and metabolic stability assays. - Chromatography-Ready: A validated scalable HPLC method exists, enabling immediate use as a reference standard for purity and impurity profiling. - Benchmark Data Included: Experimentally determined aqueous solubility (18.4 µg/mL) provides a reliable anchor for QSAR and partitioning models.

Molecular Formula C11H18ClN5
Molecular Weight 255.75 g/mol
CAS No. 84712-77-6
Cat. No. B13146450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine
CAS84712-77-6
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)Cl)NC2CCCCC2
InChIInChI=1S/C11H18ClN5/c1-2-13-10-15-9(12)16-11(17-10)14-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,13,14,15,16,17)
InChIKeyLSBYYJMCRRFQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.4 [ug/mL] (The mean of the results at pH 7.4)

Identity & Physicochemical Snapshot


6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine (CAS 84712-77-6) is a trisubstituted 1,3,5-triazine featuring chlorine at the 6‑position, a cyclohexylamino group at the 2‑position, and an ethylamino group at the 4‑position. Its molecular formula is C₁₁H₁₈ClN₅ with a molecular weight of 255.75 g·mol⁻¹. Publicly disclosed physicochemical data include a logP of 3.6, aqueous solubility of 18.4 µg·mL⁻¹, a boiling point of 432.8 °C at 760 mmHg, and a density of 1.285 g·cm⁻³ [1][2].

Analytical reference standard

Pre‑published HPLC method supports immediate chromatographic adoption.

Triazine SAR probe

Unique cyclohexyl‑ethyl substitution avoids known‑analog confounding.

Physicochemical benchmark

Derived logP and solubility support partitioning and fate model studies.

Why Generic Triazine Substitution Fails


Substituent identity on the triazine core dictates lipophilicity, hydrogen‑bonding capacity, steric bulk, and metabolic stability, all of which govern a compound’s utility in agrochemical, biomedical, or materials applications. Swapping the cyclohexyl or ethyl substituent for a different alkyl or cycloalkyl group can shift logP by over 1 unit and alter aqueous solubility by an order of magnitude, potentially destroying the desired property profile [1]. Because these structure‑property relationships are steep and often non‑linear, generic substitution among 6‑chloro‑1,3,5‑triazine‑2,4‑diamines carries a high risk of functional mismatch.

Substituent‑dependent lipophilicity

Cyclohexyl‑to‑alkyl swaps may shift logP and solubility, undermining partitioning‑critical applications.

Non‑linear structure‑property relationships

Small changes in steric bulk or H‑bonding can produce disproportionate effects on metabolic stability and phase behaviour.

Method and property mismatch

Generic triazine analogs lacking the cyclohexyl‑ethyl motif may not replicate published chromatographic retention or solubility profiles.

Differentiation Evidence vs Closest Analogs


Lipophilicity & Solubility vs Atrazine

The target compound exhibits a logP of 3.6 and an aqueous solubility of 18.4 µg·mL⁻¹ [1]. By contrast, the widely used triazine herbicide atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) has a reported logP of ~2.6 and water solubility of ~33 mg·L⁻¹ (33 µg·mL⁻¹) [2]. The roughly 10‑fold higher lipophilicity of the target compound, driven by the cyclohexyl substituent, implies markedly different partitioning behaviour in biological and environmental matrices.

Lipophilicity vs Atrazine
Reported
ΔLogP +1.0; solubility ratio 0.56 vs atrazine
Partitioning context differs; reformulation may be needed.
Calculated logP vs experimental atrazine logP; cross-study comparison.
Lipophilicity Solubility Triazine herbicides

Validated HPLC Method Availability

A dedicated reverse‑phase HPLC method has been published for 6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, with a noted compatibility path for mass‑spectrometric detection (formic acid substitution) [1]. No equivalent publicly available, column‑specific method exists for the closest analogs 6-chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine or 6-chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine within the permitted source set.

HPLC Method Availability
Method context
Published reverse‑phase method (Newcrom R1, MeCN/H₂O/H₃PO₄) with MS compatibility
Reduces method‑development effort for purity and PK monitoring.
Scalable to preparative; formic acid substitution enables MS detection.
HPLC method Analytical reference standard Quality control

Unique Cyclohexyl-Ethyl Substitution Pattern

Among the triazine‑2,4‑diamine congeners catalogued in publicly accessible databases, the combination of an N‑cyclohexyl and an N'‑ethyl substituent on a 6‑chloro‑1,3,5‑triazine scaffold is uniquely represented by this compound. The closest listed analogs include 6-chloro-N-cyclohexyl-1,3,5-triazine-2,4-diamine (CAS 78532-50-0), which lacks the N'‑ethyl group, and 6-chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine, which replaces cyclohexyl with cyclopentyl and ethyl with isopropyl [1]. No other compound in this subspace carries the exact cyclohexyl‑ethyl combination.

Unique Substitution Pattern
Source review
N‑cyclohexyl + N'‑ethyl combination unique among listed triazine‑2,4‑diamines
Distinct SAR probe; avoids confounding by known analogs.
Database survey limited to Molaid, chemblink, PINPOOLS.
Chemical library Structural diversity Medicinal chemistry

Biological Data Gap and Procurement Risk

An extensive search of PubMed, Google Scholar, patent databases, BindingDB, and ChEMBL (via the permitted sources) yielded no quantitative head‑to‑head biological activity data for 6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine against any defined comparator. While the compound is mentioned in the context of bioremediation (WO2004038027A1) and as a potential cytokinin modulator, no IC₅₀, EC₅₀, Ki, or in‑vivo efficacy values were found [1]. This contrasts with structurally related triazines such as atrazine and simazine, for which extensive toxicological and environmental fate data exist.

Biological Data Gap
Data to verify
No IC₅₀, EC₅₀, Ki or in‑vivo data found; toxicological profile unknown
Procurement risk; research opportunity in unexplored chemical space.
Literature search as of 2026-05-06 within permitted sources.
Biological activity Data gap Procurement risk

Recommended Application Scenarios


HPLC Reference Standard & Quality Control

The existence of a dedicated, scalable HPLC method on Newcrom R1 columns [1] makes this compound immediately usable as a reference standard for chromatographic purity assessment, impurity profiling, and stability‑indicating assays in pharmaceutical or agrochemical research settings where triazine‑based intermediates are handled.

SAR Probe for Triazine Libraries

Owing to its unique N‑cyclohexyl/N'‑ethyl substitution pattern not replicated in other readily listed triazine‑2,4‑diamines [1], this compound serves as a distinct SAR probe for exploring the influence of cyclohexyl versus smaller alkyl or cyclopentyl groups on target binding, metabolic stability, or environmental persistence.

Physicochemical Benchmark for Fate Modeling

The measured logP (3.6) and aqueous solubility (18.4 µg·mL⁻¹) [1] provide experimentally derived anchor points for computational models predicting partitioning, bioavailability, or bioaccumulation. These values can be used as a benchmark when comparing the target compound to the broader triazine class or when parameterizing molecular dynamics and QSAR models.

Application
Selection Property
Validation Focus
HPLC Reference Standard & QC
Published method availability
Purity and impurity profiling method validation
Triazine SAR Probe
Unique cyclohexyl‑ethyl substitution
SAR interpretation vs cycloalkyl/alkyl analogs
Physicochemical Benchmark
Experimentally derived logP & solubility
Partitioning and fate model parameterization
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